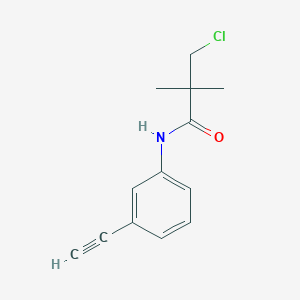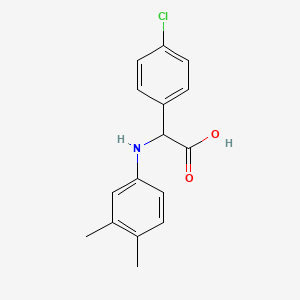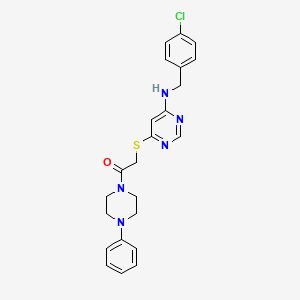
2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone" is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of a piperazine ring, which is often found in pharmaceuticals. The chlorophenyl and phenoxypyrimidinyl groups suggest potential interactions with biological targets, possibly through hydrogen bonding or pi-stacking interactions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized using a molecular hybridization approach, which involved the design, characterization, and in-vitro evaluation of their HIV-1 RT inhibitory activity . Another related compound, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These studies provide insights into the synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. X-ray crystallography was used to determine the crystal structure of a novel compound with a chlorophenyl and piperidinyl moiety . The dihedral angles between the benzene ring and the piperidine rings in a related adduct were reported, which could be indicative of the spatial arrangement in similar compounds . These analyses are crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through quantum chemical studies. For example, the local reactivity descriptors were calculated to identify chemically reactive sites in a molecule with a chlorophenyl and piperidinyl moiety . This type of analysis can predict how the compound might undergo chemical transformations or interact with other molecules, which is essential for understanding its behavior in biological systems or synthetic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been investigated using theoretical calculations. Density functional theory (DFT) methods were employed to study molecular geometry, vibrational analysis, and thermodynamic properties . These studies provide valuable information on the stability, reactivity, and electronic properties of the compound, which can be used to predict its solubility, permeability, and overall drug-likeness.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Compounds structurally related to 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone have been studied for their potential in addressing antimicrobial and antifungal needs. For instance, a series of azole-containing piperazine derivatives, similar in structure, demonstrated moderate to significant antibacterial and antifungal activities, marking them as potential candidates for antimicrobial drugs (Gan, Fang, & Zhou, 2010). Additionally, the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides revealed compounds effective against the processes of tumor DNA methylation in vitro (Hakobyan et al., 2020).
Antitumor and Anticancer Potential
The antitumor and anticancer potential of compounds related to this compound has been a focus of some studies. For example, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).
Wound Healing Applications
Compounds structurally related to the chemical have also been investigated for their wound-healing capabilities. For instance, derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone demonstrated significant wound healing in vivo, indicating potential as ingredients in wound-care products (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-17-25-21(16-22(26-17)30-20-5-3-2-4-6-20)27-11-13-28(14-12-27)23(29)15-18-7-9-19(24)10-8-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTIRZFNOSWXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)
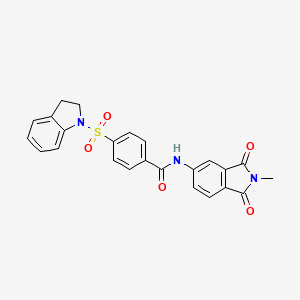
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
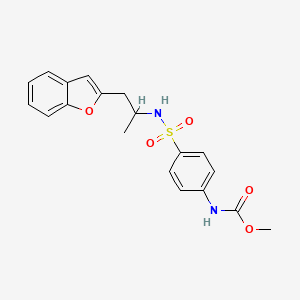
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)
